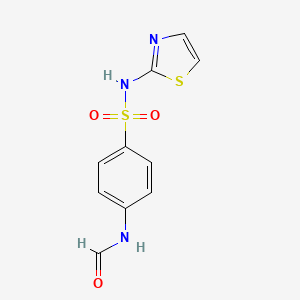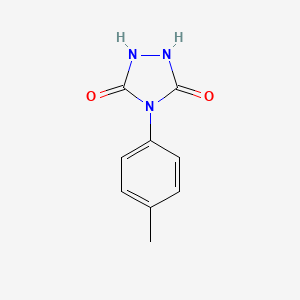
4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione
Vue d'ensemble
Description
4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione, also known as MPTD, is a heterocyclic compound that has gained attention due to its potential applications in scientific research. MPTD is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Polycondensation Reactions
4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione is involved in polycondensation reactions. For example, it has been used in the synthesis of novel polyureas through microwave-assisted polycondensation with diisocyanates. This process is characterized by rapid polycondensation compared to conventional methods, and the resulting polyureas demonstrate a range of physical properties and structural characteristics (Mallakpour & Rafiee, 2004).
Polymer Synthesis
The compound plays a role in the synthesis of polymers with unique properties. A study demonstrated its use in the preparation of photoactive polyamides. This involves its reaction with various compounds to form polyamides with specific inherent viscosities and properties, suitable for fluorimetric studies (Mallakpour & Rafiee, 2007).
Solid-State Polymerization
It is also used in solid-state polymerization processes. A study described the solid-state thermal polymerization of 4-(4-dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione with diisocyanates, offering a solvent-free method for polyurea synthesis. This method resulted in high yields and a range of inherent viscosities, providing an alternative to conventional polycondensation methods (Mallakpour & Rafiee, 2008).
Photocatalytic Degradation Studies
The compound is also relevant in photocatalytic degradation studies. Research on its degradation mechanism using TiO2 photocatalysis revealed insights into the primary degradation mechanism of triazolidine derivatives, contributing to understanding pollutant degradation in water (Guillard et al., 2002).
Antimicrobial and Antioxidant Activities
Furthermore, derivatives of 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione have been evaluated for antimicrobial and antioxidant activities. Research in this area involves synthesizing and testing various derivatives for their effectiveness against different bacterial and fungal strains, providing a pathway for the development of new antimicrobial agents (Adibi et al., 2012).
Propriétés
IUPAC Name |
4-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-4-7(5-3-6)12-8(13)10-11-9(12)14/h2-5H,1H3,(H,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMLQRYQRQDWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402003 | |
| Record name | p-methyl-4-phenylurazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione | |
CAS RN |
79491-05-7 | |
| Record name | p-methyl-4-phenylurazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,9'-Spirobi[fluorene]-2-carbonitrile](/img/structure/B3057261.png)
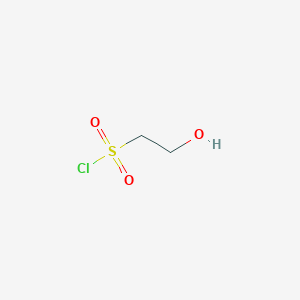
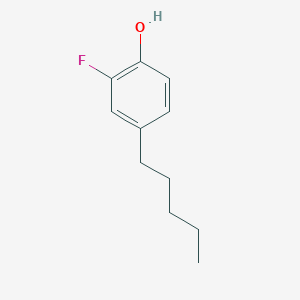
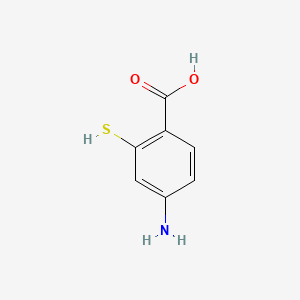

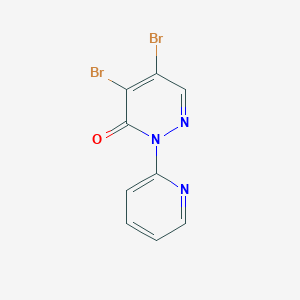
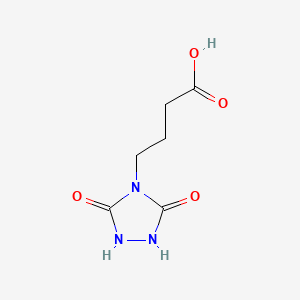
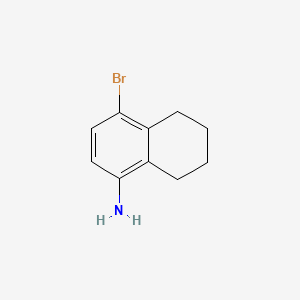
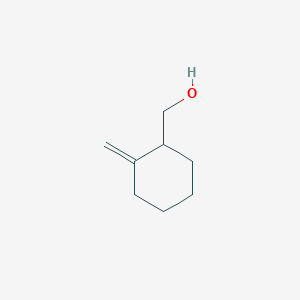
![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)
![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)
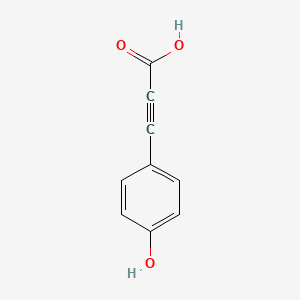
![Diethyl 2-[(4-nitroanilino)methylidene]propanedioate](/img/structure/B3057281.png)
